molecular formula C19H24N4O4S2 B2633020 N4-(4-sulfamoylbenzyl)-N1-(thiophen-2-ylmethyl)piperidine-1,4-dicarboxamide CAS No. 1226459-74-0

N4-(4-sulfamoylbenzyl)-N1-(thiophen-2-ylmethyl)piperidine-1,4-dicarboxamide

Cat. No.: B2633020
CAS No.: 1226459-74-0
M. Wt: 436.55
InChI Key: FEMHHSNEICELOY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N4-(4-sulfamoylbenzyl)-N1-(thiophen-2-ylmethyl)piperidine-1,4-dicarboxamide is a synthetic organic compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a piperidine ring substituted with a sulfamoylbenzyl group and a thiophen-2-ylmethyl group. Compounds of this nature are often investigated for their potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N4-(4-sulfamoylbenzyl)-N1-(thiophen-2-ylmethyl)piperidine-1,4-dicarboxamide typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Piperidine Ring: Starting from a suitable precursor, the piperidine ring can be synthesized through cyclization reactions.

    Introduction of the Sulfamoylbenzyl Group: This step involves the reaction of the piperidine derivative with 4-sulfamoylbenzyl chloride under basic conditions to introduce the sulfamoylbenzyl group.

    Attachment of the Thiophen-2-ylmethyl Group: The final step involves the reaction of the intermediate compound with thiophen-2-ylmethyl bromide in the presence of a base to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of advanced techniques such as continuous flow chemistry and automated synthesis.

Chemical Reactions Analysis

Types of Reactions

N4-(4-sulfamoylbenzyl)-N1-(thiophen-2-ylmethyl)piperidine-1,4-dicarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert certain functional groups into their corresponding reduced forms.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.

    Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Potential therapeutic applications, including as an antimicrobial or anticancer agent.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N4-(4-sulfamoylbenzyl)-N1-(thiophen-2-ylmethyl)piperidine-1,4-dicarboxamide involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition of enzyme activity by binding to the active site.

    Receptors: Modulation of receptor activity by acting as an agonist or antagonist.

    Pathways: Interference with cellular signaling pathways, leading to altered cellular responses.

Comparison with Similar Compounds

Similar Compounds

    N4-(4-sulfamoylbenzyl)-N1-(phenylmethyl)piperidine-1,4-dicarboxamide: Similar structure but with a phenylmethyl group instead of a thiophen-2-ylmethyl group.

    N4-(4-sulfamoylbenzyl)-N1-(pyridin-2-ylmethyl)piperidine-1,4-dicarboxamide: Similar structure but with a pyridin-2-ylmethyl group instead of a thiophen-2-ylmethyl group.

Uniqueness

N4-(4-sulfamoylbenzyl)-N1-(thiophen-2-ylmethyl)piperidine-1,4-dicarboxamide is unique due to the presence of both the sulfamoylbenzyl and thiophen-2-ylmethyl groups, which may confer distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

4-N-[(4-sulfamoylphenyl)methyl]-1-N-(thiophen-2-ylmethyl)piperidine-1,4-dicarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N4O4S2/c20-29(26,27)17-5-3-14(4-6-17)12-21-18(24)15-7-9-23(10-8-15)19(25)22-13-16-2-1-11-28-16/h1-6,11,15H,7-10,12-13H2,(H,21,24)(H,22,25)(H2,20,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEMHHSNEICELOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)NCC2=CC=C(C=C2)S(=O)(=O)N)C(=O)NCC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.